GRK5/GRK2 Selectivity vs Paroxetine and 14as
CCG-271423 exhibits a GRK5/GRK2 selectivity ratio of approximately 20,952, calculated as (GRK2 IC₅₀ / GRK5 IC₅₀) . In contrast, the clinically used antidepressant paroxetine, which also inhibits GRK2, demonstrates a GRK2/GRK5 selectivity ratio of approximately 0.2 (GRK2 IC₅₀ = 1.4–14 μM; GRK5 IC₅₀ = 7.1 μM) [1], while the optimized GRK2 inhibitor 14as achieves a GRK2/GRK5 selectivity ratio of 237 (GRK2 IC₅₀ = 30 nM; GRK5 IC₅₀ = 7.1 μM) [1]. The 20,952-fold GRK5 preference of CCG-271423 is substantially higher than the selectivity indices reported for these GRK2-biased compounds, enabling more precise pharmacological dissection of GRK5-dependent signaling.
| Evidence Dimension | GRK5/GRK2 selectivity ratio (fold difference in IC₅₀) |
|---|---|
| Target Compound Data | 20,952-fold |
| Comparator Or Baseline | Paroxetine (GRK2/GRK5 ratio = 0.2); 14as (GRK2/GRK5 ratio = 237) |
| Quantified Difference | CCG-271423 provides >20,000-fold GRK5 preference vs. 0.2-fold GRK2 preference for paroxetine and 237-fold GRK2 preference for 14as |
| Conditions | Biochemical kinase inhibition assays; GRK5 and GRK2 recombinant proteins |
Why This Matters
This quantitative selectivity differential justifies selecting CCG-271423 over GRK2-preferring inhibitors for studies requiring exclusive GRK5 inhibition without confounding GRK2 activity.
- [1] Waldschmidt, H. V., et al. (2017). Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine. Journal of Medicinal Chemistry, 60(7), 3052–3069. View Source
